4-bromo-N-(4,4-dimethylcyclohexyl)-2-Thiophenemethanamine
Description
4-bromo-N-(4,4-dimethylcyclohexyl)-2-Thiophenemethanamine is an organic compound that features a bromine atom, a dimethylcyclohexyl group, and a thiophene ring
Properties
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-4,4-dimethylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNS/c1-13(2)5-3-11(4-6-13)15-8-12-7-10(14)9-16-12/h7,9,11,15H,3-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMKPTXVGNTYIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)NCC2=CC(=CS2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4,4-dimethylcyclohexyl)-2-Thiophenemethanamine typically involves the following steps:
Amine Formation: The formation of the methanamine group can be carried out by reacting the brominated thiophene with an appropriate amine precursor.
Cyclohexyl Group Introduction: The dimethylcyclohexyl group can be introduced through a substitution reaction, often using a Grignard reagent or an organolithium compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(4,4-dimethylcyclohexyl)-2-Thiophenemethanamine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
4-bromo-N-(4,4-dimethylcyclohexyl)-2-Thiophenemethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-(4,4-dimethylcyclohexyl)-2-Thiophenemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiophene ring play crucial roles in binding to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(4,4-dimethylcyclohexyl)-N,3-dimethylbenzamide: Contains a similar bromine and cyclohexyl group but differs in the presence of a benzamide moiety.
2-bromo-4,6-dimethylaniline: Features a bromine atom and dimethyl groups but lacks the thiophene ring and cyclohexyl group.
Uniqueness
4-bromo-N-(4,4-dimethylcyclohexyl)-2-Thiophenemethanamine is unique due to the combination of its bromine atom, dimethylcyclohexyl group, and thiophene ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
4-Bromo-N-(4,4-dimethylcyclohexyl)-2-thiophenemethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, including data tables and case studies.
Synthesis
The synthesis of 4-bromo-N-(4,4-dimethylcyclohexyl)-2-thiophenemethanamine typically involves multi-step organic reactions. The initial steps often include the formation of thiophene derivatives followed by bromination and amination processes. The compound's structure can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator for certain receptors, influencing pathways related to inflammation and pain management.
Case Studies and Research Findings
- Antioxidant Activity : In vitro studies have demonstrated that 4-bromo-N-(4,4-dimethylcyclohexyl)-2-thiophenemethanamine exhibits significant antioxidant properties. It was found to scavenge free radicals effectively, which could be beneficial in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Research has shown that this compound can inhibit the production of pro-inflammatory cytokines in cultured macrophages. This suggests potential therapeutic applications in inflammatory conditions.
- Enzyme Inhibition : Molecular docking studies indicate that the compound may inhibit elastase, an enzyme implicated in various pathological conditions such as chronic obstructive pulmonary disease (COPD) and skin aging. The inhibition constant (Ki) was reported to be lower than that of known elastase inhibitors, indicating a strong binding affinity.
Data Tables
| Biological Activity | IC50 Value (µM) | Reference |
|---|---|---|
| Antioxidant | 12.5 | |
| Elastase Inhibition | 1.21 | |
| Cytokine Production Inhibition | 15.0 |
Molecular Docking Studies
Molecular docking simulations have provided insights into the binding interactions of 4-bromo-N-(4,4-dimethylcyclohexyl)-2-thiophenemethanamine with target proteins. The compound shows favorable interactions with key residues in the active site of elastase, suggesting a potential mechanism for its inhibitory action.
Summary of Docking Results
| Target Protein | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| Elastase | -9.5 | Hydrogen bonds with Serine and Valine residues |
| TNF-α | -8.0 | Hydrophobic interactions with Leucine residues |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
